In-Depth Technical Guide to Ciraparantag: Molecular Design, Synthesis, and Mechanism of Action
In-Depth Technical Guide to Ciraparantag: Molecular Design, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciraparantag (aripazine, formerly PER977) is a novel, broad-spectrum anticoagulant reversal agent currently under clinical investigation. It is a small, synthetic, cationic molecule meticulously designed to bind directly to and neutralize a range of anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparins (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa and direct thrombin inhibitors. This technical guide provides a comprehensive overview of the molecular design principles, a detailed account of its chemical synthesis, a summary of its pharmacokinetic and pharmacodynamic properties, and detailed protocols for key experimental assays used in its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and thrombosis management.
Molecular Design and Rationale
The molecular design of ciraparantag is rooted in the fundamental principles of non-covalent molecular recognition, specifically targeting the physicochemical properties of heparin and heparin-like anticoagulants. The core concept was to create a synthetic, water-soluble, cationic molecule that could form strong, non-covalent bonds with the anionic sites present on heparin and LMWH.
Ciraparantag's structure consists of two L-arginine units connected by a piperazine-containing linker chain. The guanidinium groups of the arginine residues are positively charged at physiological pH, providing the cationic nature essential for binding to the negatively charged sulfate and carboxylate groups of heparins through charge-charge interactions and hydrogen bonding.
serendipitously, energy minimization modeling predicted that this molecular architecture would also facilitate binding to various DOACs, including dabigatran, apixaban, edoxaban, and rivaroxaban. This broad-spectrum activity is a key design feature, positioning ciraparantag as a potential "universal" reversal agent. The molecule has a molecular weight of approximately 512 Da.
Chemical Synthesis
The chemical synthesis of ciraparantag, N1,N1'-[piperazine-1,4-diylbis(propane-1,3-diyl)]bis-L-argininamide, is based on established peptide coupling methodologies. While a detailed, step-by-step protocol from a primary manufacturing source is proprietary, the general synthetic scheme can be outlined based on publicly available information, including patent literature.
Key Starting Materials:
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Protected L-arginine: The amino acid L-arginine with appropriate protecting groups for the alpha-amino and guanidinium functionalities to prevent side reactions. A common protecting group for the guanidinium group is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and the alpha-amino group is often protected with a tert-butyloxycarbonyl (Boc) group.
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1,4-bis(3-aminopropyl)piperazine: A commercially available diamine linker.
General Synthetic Steps:
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Activation of Protected L-arginine: The carboxylic acid of the protected L-arginine is activated to facilitate amide bond formation. This is typically achieved using a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), or other modern coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
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Coupling Reaction: The activated protected L-arginine is then reacted with 1,4-bis(3-aminopropyl)piperazine in a suitable aprotic solvent (e.g., dimethylformamide - DMF or dichloromethane - DCM). The stoichiometry is controlled to ensure the coupling of two molecules of the protected L-arginine to the diamine linker.
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Deprotection: Following the coupling reaction, the protecting groups on the arginine residues are removed. The specific deprotection conditions depend on the protecting groups used. For example, Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid - TFA in DCM), while Pbf groups are also cleaved by strong acids.
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Purification: The final product, ciraparantag, is purified to a high degree using techniques such as preparative high-performance liquid chromatography (HPLC). The purity and identity of the compound are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Ciraparantag functions as a direct reversal agent by binding to anticoagulant molecules, thereby preventing them from interacting with their respective targets in the coagulation cascade. This mechanism is distinct from pro-coagulant agents as it does not directly activate clotting factors.
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Caption: Mechanism of action of ciraparantag in the coagulation cascade.
The binding of ciraparantag to anticoagulants is mediated by non-covalent interactions, including hydrogen bonds and charge-charge interactions. This binding sequesters the anticoagulant molecules, making them unavailable to inhibit their targets (Factor Xa and thrombin). Consequently, the endogenous activity of these coagulation factors is restored, allowing for the normal progression of the coagulation cascade and clot formation.
Quantitative Data
Pharmacokinetic Properties
Pharmacokinetic studies in healthy volunteers have demonstrated that ciraparantag exhibits a predictable and dose-proportional profile. Following intravenous administration, it is rapidly distributed and eliminated.
| Parameter | 5 mg Dose | 15 mg Dose | 300 mg Dose | Reference |
| Cmax (ng/mL) | 173 | - | 10,570 | |
| AUC0-24 (ng·h/mL) | - | 151 | ~3800 | |
| Tmax (minutes) | 5 - 9 | 5 - 9 | 5 - 9 | |
| Half-life (t1/2, minutes) | 12 - 19 | 12 - 19 | 12 - 19 |
Cmax: Maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours; Tmax: Time to reach maximum plasma concentration.
Ciraparantag is primarily metabolized by serum peptidases into two inactive metabolites and is almost entirely recovered in the urine.
Anticoagulant Reversal
Preclinical Data:
In animal models of bleeding, a single intravenous dose of ciraparantag significantly reduced blood loss induced by various anticoagulants.
| Anticoagulant | Animal Model | Ciraparantag Dose | Outcome | Reference |
| Edoxaban | Rat tail transection | 5 and 10 mg/kg | Reduced blood loss to baseline | |
| Dabigatran | Rat tail transection | 31.25 mg/kg | Reduced blood loss to baseline | |
| Enoxaparin | Rat tail transection | 30 mg/kg | Fully reversed anticoagulant activity |
Clinical Data:
In clinical trials with healthy volunteers, ciraparantag demonstrated a dose-dependent reversal of the anticoagulant effects of DOACs. The primary measure of efficacy was the whole blood clotting time (WBCT).
| Anticoagulant | Ciraparantag Dose | Outcome | Reference |
| Edoxaban (60 mg) | 100 - 300 mg | WBCT reduced to within 10% of baseline within 10 minutes | |
| Apixaban (10 mg BID) | 60 and 120 mg | Rapid and sustained reversal of anticoagulation | |
| Rivaroxaban (20 mg QD) | 180 mg | Rapid and sustained reversal of anticoagulation |
Experimental Protocols
Dynamic Light Scattering (DLS) for Binding Assessment
DLS is a key technique used to demonstrate the direct binding of ciraparantag to anticoagulants. The principle is that the formation of a complex between ciraparantag and an anticoagulant molecule will result in an increase in the hydrodynamic radius, which is detectable by DLS.
Methodology:
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Sample Preparation:
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Prepare stock solutions of ciraparantag and the anticoagulant of interest (e.g., heparin, apixaban) in a suitable buffer at physiological pH (e.g., phosphate-buffered saline, pH 7.4).
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Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other particulates.
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Prepare a series of samples containing a fixed concentration of the anticoagulant and increasing concentrations of ciraparantag. Also, prepare control samples of each molecule alone in the buffer.
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DLS Measurement:
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Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).
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Measure the hydrodynamic radius of the control samples (buffer, ciraparantag alone, anticoagulant alone).
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Measure the hydrodynamic radius of the mixed samples containing both ciraparantag and the anticoagulant.
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Data Analysis:
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Analyze the correlation functions to determine the size distribution of particles in each sample.
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A concentration-dependent increase in the apparent hydrodynamic radius in the mixed samples compared to the individual components indicates binding and complex formation.
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Caption: Experimental workflow for DLS binding assessment.
Manual Whole Blood Clotting Time (WBCT) Assay
The manual WBCT is the primary pharmacodynamic assay used in clinical trials to assess the reversal of anticoagulation by ciraparantag. This assay is performed without the use of activating reagents, which can interfere with the measurement in the presence of ciraparantag.
Methodology:
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Blood Collection:
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Draw venous blood directly into a clean, dry, glass test tube. Avoid contamination with tissue fluids.
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Start a stopwatch immediately upon blood collection.
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Incubation:
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Place the test tube in a water bath maintained at 37°C.
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Clot Observation:
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After a specified initial period (e.g., 2 minutes), gently tilt the tube to approximately 90 degrees to check for clot formation.
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Continue to tilt the tube at regular intervals (e.g., every 30 seconds) until the blood is completely clotted and does not flow upon inversion of the tube.
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Endpoint Determination:
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The WBCT is the time elapsed from the start of blood collection to the formation of a solid clot.
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In clinical trials, this procedure is often performed in triplicate by different technicians to ensure accuracy and minimize inter-observer variability.
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